(4-Bromo-3-methoxy-benzyl)-hydrazine
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Overview
Description
(4-Bromo-3-methoxy-benzyl)-hydrazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxy-benzyl)-hydrazine typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Bromo-3-methoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Bromo-3-methoxybenzaldehyde): A precursor in the synthesis of (4-Bromo-3-methoxy-benzyl)-hydrazine.
(4-Bromo-3-methoxybenzyl alcohol): Another derivative with similar structural features.
(4-Bromo-3-methoxybenzylamine): A related compound with an amine group instead of hydrazine.
Uniqueness: this compound is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Biological Activity
(4-Bromo-3-methoxy-benzyl)-hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a benzyl moiety, which is further substituted with a bromine atom and a methoxy group. Its molecular formula includes carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The unique structure contributes to its reactivity and biological activity.
Key Structural Features
Feature | Description |
---|---|
Hydrazine Group | Known for potential cytotoxic effects against cancer cells. |
Bromine Atom | Electron-withdrawing, influencing reactivity. |
Methoxy Group | Electron-donating, potentially enhancing biological activity. |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in anticancer applications. Compounds containing hydrazine moieties have been noted for their potential cytotoxic effects against different cancer cell lines.
Anticancer Activity
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of hydrazines can inhibit tumor growth and exhibit antitumor properties. The specific cytotoxic effects of this compound against various cancer cell lines remain an area of active investigation.
- Mechanism of Action : The compound may interact with key biological targets involved in cancer metabolism. Understanding its binding affinities and mechanisms of action is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Hydrazone Derivatives : Research demonstrated that hydrazone derivatives exhibited significant cytotoxicity against human cancer cells (e.g., MCF-7 and PC-3 cell lines) with varying IC50 values. For instance, certain derivatives showed IC50 values as low as 3.56 µM, indicating potent activity compared to standard treatments like erlotinib .
- Structure-Activity Relationship (SAR) : The most active compounds were found to possess specific structural features that enhanced their efficacy against cancer cells. For example, compounds bearing strong electron-withdrawing groups showed increased cytotoxicity .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related hydrazine derivatives:
Compound | IC50 (µM) | Notable Features |
---|---|---|
4-Amino-3-methoxybenzylhydrazine | TBD | Contains an amino group; potentially higher reactivity. |
4-Fluoro-3-methoxybenzylhydrazine | TBD | Increased electronegativity; altered reactivity. |
4-Chloro-3-methoxybenzylhydrazine | TBD | Different electronic properties compared to bromine. |
4-Iodo-3-methoxybenzylhydrazine | TBD | Unique biological activities due to iodine substitution. |
Properties
CAS No. |
887595-20-2 |
---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(4-bromo-3-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
LQQNCYHTCPOEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)Br |
Origin of Product |
United States |
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